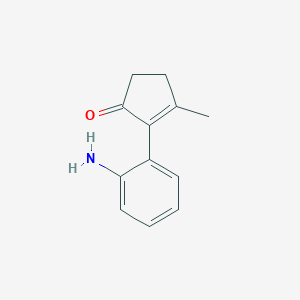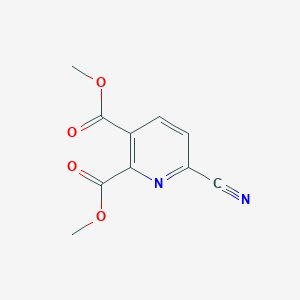
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl carbamate group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3,4-dichloroaniline. The process generally follows these steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized to introduce the necessary reactive sites.
Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Coupling with 3,4-Dichloroaniline: Finally, the compound is coupled with 3,4-dichloroaniline to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deaminated products.
Aplicaciones Científicas De Investigación
Tert-butyl 4-((3,4-dichlorophenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-anilinopiperidine-1-carboxylate: Similar in structure but lacks the dichlorophenyl group.
Tert-butyl 4-(4-aminomethylphenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of the dichlorophenyl group.
Tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Features a dimethylaminoacryloyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in tert-butyl 4-{[(3,4-dichlorophenyl)amino]carbonyl}piperidine-1-carboxylate imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C17H22Cl2N2O3 |
|---|---|
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3,4-dichlorophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-17(2,3)24-16(23)21-8-6-11(7-9-21)15(22)20-12-4-5-13(18)14(19)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) |
Clave InChI |
OVGRYHWEGZVEBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Methoxyethoxy)-ethyl]-hydrazine](/img/structure/B8646040.png)








![1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8646118.png)


